molecular formula C5H2ClFN2O2 B2574080 2-Chloro-6-fluoro-3-nitropyridine CAS No. 333998-12-2

2-Chloro-6-fluoro-3-nitropyridine

Cat. No.: B2574080
CAS No.: 333998-12-2
M. Wt: 176.53
InChI Key: SBLKLWBROBWDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFN2O2 It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and nitro groups at the 2, 6, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-nitropyridine typically involves the nitration of 2-chloro-6-fluoropyridine. One common method includes the reaction of 2-chloro-6-fluoropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from 20°C to 150°C for 10 to 40 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at temperatures around 20°C.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas at room temperature.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products:

    Aminopyridines: From the reduction of the nitro group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-fluoro-3-nitropyridine is utilized in various scientific research applications:

Comparison with Similar Compounds

  • 2-Chloro-3-nitropyridine
  • 2-Fluoro-3-nitropyridine
  • 2,6-Dichloro-3-nitropyridine

Comparison: 2-Chloro-6-fluoro-3-nitropyridine is unique due to the simultaneous presence of chlorine, fluorine, and nitro groups, which impart distinct electronic and steric properties. Compared to 2-chloro-3-nitropyridine and 2-fluoro-3-nitropyridine, the additional fluorine atom in the 6-position enhances its reactivity and potential for further functionalization. 2,6-Dichloro-3-nitropyridine, on the other hand, lacks the fluorine atom, making it less versatile in certain chemical transformations .

Properties

IUPAC Name

2-chloro-6-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLKLWBROBWDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.